molecular formula C21H21FN6 B2753495 N6-butyl-N4-(3-fluorophenyl)-1-phenyl-1H-pyrazolo[3,4-d]pyrimidine-4,6-diamine CAS No. 955304-19-5

N6-butyl-N4-(3-fluorophenyl)-1-phenyl-1H-pyrazolo[3,4-d]pyrimidine-4,6-diamine

Cat. No. B2753495
CAS RN: 955304-19-5
M. Wt: 376.439
InChI Key: YAPYMSGETRTJBB-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

“N6-butyl-N4-(3-fluorophenyl)-1-phenyl-1H-pyrazolo[3,4-d]pyrimidine-4,6-diamine” is a chemical compound that belongs to the class of pyrimidine derivatives . Pyrimidine derivatives have been studied for their potential biological activities .


Synthesis Analysis

While specific synthesis information for this compound is not available, similar compounds such as pyrimido[4,5-d]pyrimidines and pyrimido[5,4-d]pyrimidines have been synthesized using various methods . For instance, one method involves the reduction of a precursor compound with Zn/AcOH, followed by cyclization with urea .

Scientific Research Applications

Adenosine Receptor Affinity

Pyrazolo[3,4-d]pyrimidines have been identified as a class of compounds exhibiting affinity for A1 adenosine receptors. Research indicates that specific substitutions at the N1 and N5 positions of these compounds can significantly enhance their activity. For example, a study found that the introduction of a 3-chlorophenyl group at the N1-position and a butyl group at the N5-position resulted in the most potent compound within a series, demonstrating an IC50 of 6.4 x 10(-6) M for A1 receptor affinity (Harden, Quinn, & Scammells, 1991).

Larvicidal Activity

Another avenue of research explores the larvicidal activity of pyrimidine derivatives. A series of 5-fluoro-N4-(3-(4-substitutedbenzylamino)phenyl)-N2-(4-morpholinophenyl)pyrimidine-2,4-diamine derivatives displayed significant activity against third instar larvae of certain pests. Compounds with mild electron-withdrawing groups attached to the benzyl ring were found to have excellent activity compared to the standard drug malathion (Gorle et al., 2016).

Photophysical and Crystallographic Study

In a study focusing on intramolecular charge transfer (ICT) fluorophores combining triphenylamine and pyrazolo[1,5-a]pyrimidine moieties, the effect of substituents on molecular and photophysical properties was examined. These compounds demonstrated potential for applications in material science, owing to their varied absorption coefficient, quantum yield, and solid-state emission influenced by molecular packing (Tigreros, Macías, & Portilla, 2021).

properties

IUPAC Name

6-N-butyl-4-N-(3-fluorophenyl)-1-phenylpyrazolo[3,4-d]pyrimidine-4,6-diamine
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C21H21FN6/c1-2-3-12-23-21-26-19(25-16-9-7-8-15(22)13-16)18-14-24-28(20(18)27-21)17-10-5-4-6-11-17/h4-11,13-14H,2-3,12H2,1H3,(H2,23,25,26,27)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

YAPYMSGETRTJBB-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCCCNC1=NC(=C2C=NN(C2=N1)C3=CC=CC=C3)NC4=CC(=CC=C4)F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C21H21FN6
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

376.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

N6-butyl-N4-(3-fluorophenyl)-1-phenyl-1H-pyrazolo[3,4-d]pyrimidine-4,6-diamine

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